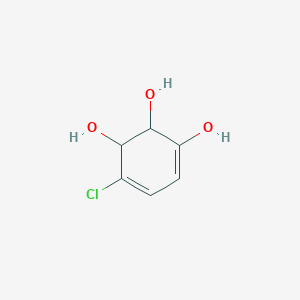
6-Chlorocyclohexa-3,5-diene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is an organic compound with the molecular formula C6H7ClO3 It is a chlorinated derivative of cyclohexa-3,5-diene-1,2,3-triol, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol typically involves the chlorination of cyclohexa-3,5-diene-1,2,3-triol. This can be achieved through the reaction of cyclohexa-3,5-diene-1,2,3-triol with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chlorocyclohexa-3,5-diene-1,2,3-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexadiene derivatives.
Scientific Research Applications
6-Chlorocyclohexa-3,5-diene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chlorocyclohexa-3,5-diene-1,2,3-triol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-3,5-diene-1,2,3-triol: The non-chlorinated parent compound.
6-Bromocyclohexa-3,5-diene-1,2,3-triol: A brominated analogue.
6-Fluorocyclohexa-3,5-diene-1,2,3-triol: A fluorinated analogue.
Uniqueness
6-Chlorocyclohexa-3,5-diene-1,2,3-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogues. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
113787-11-4 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
6-chlorocyclohexa-3,5-diene-1,2,3-triol |
InChI |
InChI=1S/C6H7ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,8-10H |
InChI Key |
DVJVBNOIAXYQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


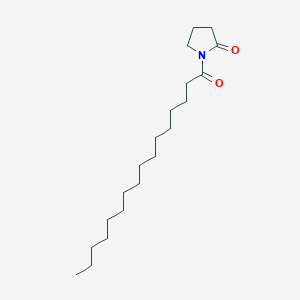
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
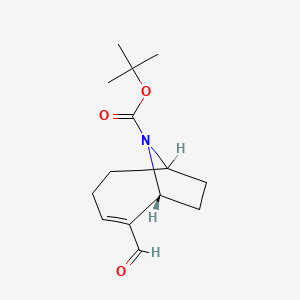
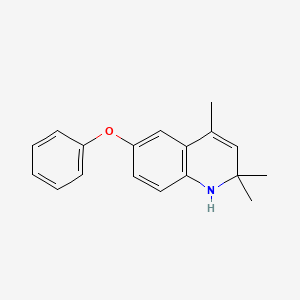
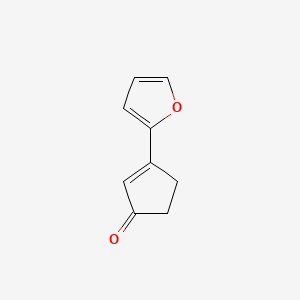



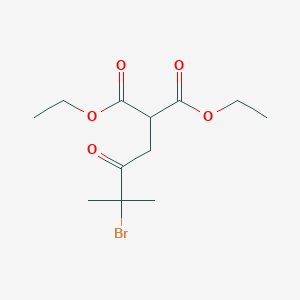
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
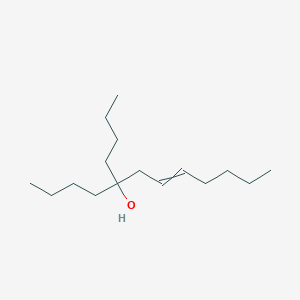

![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

